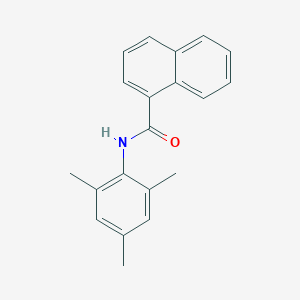

N-mesityl-1-naphthamide

Description

Contextualization within Naphthalene (B1677914) and Amide Chemistry

N-mesityl-1-naphthamide is a bespoke molecule defined by its constituent parts: a naphthalene core, an amide linkage, and a mesityl (2,4,6-trimethylphenyl) group. The naphthalene component is a polycyclic aromatic hydrocarbon (PAH) composed of two fused benzene (B151609) rings. acs.org This endows the molecule with a rigid, planar, and electron-rich scaffold, a feature that makes naphthalene derivatives common in materials science and medicinal chemistry due to their unique photophysical properties and biological activities. mdpi.comsnnu.edu.cn

The amide functional group (-C(=O)N-) is one of the most fundamental and prevalent linkages in both biochemistry, forming the backbone of proteins, and in synthetic chemistry. rsc.org The specific classification for this compound is an N-aryl amide, signifying that the amide nitrogen is directly attached to an aromatic ring—in this case, the mesityl group. The geometry and electronic nature of the amide bond, coupled with the steric bulk of the mesityl group and the extensive pi-system of the naphthalene rings, create a unique three-dimensional structure with restricted bond rotation, a key feature influencing its chemical behavior.

Significance of N-Aryl Amides in Contemporary Organic Synthesis

N-aryl amides are a critical class of compounds, recognized for their widespread presence in pharmaceuticals, agrochemicals, and advanced materials. snnu.edu.cn Their synthesis has been a long-standing point of interest, with classic methods like the Goldberg reaction and modern transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) being cornerstone transformations in organic synthesis. sigmaaldrich.com

The importance of N-aryl amides stems from several key aspects:

Bioactivity: The N-aryl amide motif is a common feature in a vast array of biologically active molecules and approved drugs. sigmaaldrich.com

Synthetic Intermediates: They serve as versatile precursors for the synthesis of more complex molecules, including various heterocyclic compounds. sigmaaldrich.com

Material Science: The incorporation of amide and aryl functionalities can lead to materials with desirable properties, such as thermal stability and specific electronic or photophysical characteristics. mdpi.com

Axial Chirality: When rotation around the aryl-nitrogen (Aryl-N) or aryl-carbonyl (Aryl-CO) bond is sufficiently hindered by bulky ortho-substituents, a stable form of non-planar chirality known as atropisomerism can arise. These axially chiral compounds are of increasing importance as chiral ligands in asymmetric catalysis and as novel therapeutic agents. researchgate.netrsc.org The structure of this compound, with the bulky mesityl group attached to the amide nitrogen, makes it a candidate for studies in atroposelective synthesis.

Overview of Current Research Trajectories for this compound

While direct and extensive research specifically on this compound is limited, its structural components place it at the center of several modern research trends. The primary focus of related research is on the strategic functionalization of the naphthalene core, using the amide group as a directing element.

A significant area of investigation is the transition-metal-catalyzed C-H bond functionalization . wjarr.comresearchgate.netchemrxiv.org This powerful strategy allows for the direct conversion of strong C-H bonds into new C-C or C-X (where X is a heteroatom) bonds, offering a more atom- and step-economical approach to complex molecules compared to traditional cross-coupling reactions. snnu.edu.cnrsc.org Research has demonstrated that amide groups on a naphthalene ring can direct metal catalysts to functionalize specific, often remote, positions of the aromatic core. For instance, studies have shown the copper-catalyzed C7-H arylation of 1-naphthamides, providing a route to extend the π-conjugated system of the naphthalene scaffold. wjarr.com Although these studies often use a different N-substituent (like tert-butyl), the principles are directly applicable to this compound.

Another burgeoning research trajectory is atroposelective synthesis . Given the steric hindrance provided by the three methyl groups on the mesityl ring, rotation around the N-C(aryl) bond in this compound is restricted. This creates the potential for stable, separable atropisomers. The development of catalytic, enantioselective methods to synthesize such C-N axially chiral compounds is a frontier in organic chemistry. sigmaaldrich.comresearchgate.netrsc.org Research in this area focuses on creating these valuable chiral molecules with high enantioselectivity, often using chiral catalysts to control the spatial arrangement of the molecule during the bond-forming step. mdpi.comuni.lu

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₉NO | |

| Molecular Weight | 289.37 g/mol | |

| CAS Number | 443662-65-5 | mdpi.com |

| InChIKey | USQBJHSBPHICAL-UHFFFAOYSA-N | |

| Predicted XlogP | 5.1 | |

| Monoisotopic Mass | 289.14667 Da |

Table 2: Summary of Relevant Research Findings

| Research Area | Key Findings | Relevance to this compound |

| C-H Functionalization | Copper-catalyzed C7-H arylation of 1-naphthamides using aryliodonium salts has been developed. The amide group acts as a directing group to achieve high regioselectivity. wjarr.com | Provides a potential synthetic route to modify the naphthalene core of this compound at a remote position, enabling the synthesis of more complex polycyclic aromatic structures. |

| Atroposelective Synthesis | N-Heterocyclic Carbene (NHC) and other organocatalytic methods are being developed for the atroposelective synthesis of N-aryl imides and amides, creating C-N axial chirality with high enantioselectivity. researchgate.netrsc.orguni.lu | The sterically hindered nature of the N-mesityl group suggests that this compound is a prime substrate for atroposelective synthesis, allowing for the creation of novel chiral molecules. |

| Palladium Catalysis | Palladium-catalyzed asymmetric C-H alkynylation has been used to create N-aryl peptoid atropisomers with excellent enantioselectivity, using an amino acid as a chiral ligand. sigmaaldrich.com | This strategy could be adapted for the asymmetric functionalization of the mesityl or naphthalene rings in this compound, introducing both a new functional group and a chiral axis in a single step. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H19NO |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

N-(2,4,6-trimethylphenyl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C20H19NO/c1-13-11-14(2)19(15(3)12-13)21-20(22)18-10-6-8-16-7-4-5-9-17(16)18/h4-12H,1-3H3,(H,21,22) |

InChI Key |

USQBJHSBPHICAL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC3=CC=CC=C32)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC3=CC=CC=C32)C |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for determining the structure of N-mesityl-1-naphthamide. Each method probes different aspects of the molecule's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the carbon-hydrogen framework of this compound. While specific experimental spectra were not available in the searched literature, the expected chemical shifts in ¹H and ¹³C NMR spectra can be predicted based on the distinct chemical environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show several key signals. The single proton of the amide (N-H) would likely appear as a broad singlet in the downfield region, typically between 7.5 and 8.5 ppm. The seven protons of the naphthyl group would resonate in the aromatic region (7.0-8.5 ppm), displaying a complex pattern of doublets and multiplets due to spin-spin coupling. The two aromatic protons on the mesityl ring are expected to appear as a singlet around 6.9-7.2 ppm, a consequence of their symmetrical environment. The nine protons from the three methyl groups on the mesityl ring would produce two distinct singlets: one for the two ortho-methyl groups and another for the single para-methyl group, typically resonating in the upfield region of 2.1-2.4 ppm.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon (C=O) of the amide is expected to have a characteristic signal in the highly deshielded region of 165-175 ppm. The 20 carbon atoms of the molecule would produce a series of distinct signals in the aromatic region (110-140 ppm) corresponding to the naphthyl and mesityl rings, with quaternary carbons showing lower intensity. The methyl carbons of the mesityl group would appear in the upfield region, typically between 18 and 22 ppm.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming these assignments by establishing proton-proton and proton-carbon correlations, respectively.

Mass spectrometry confirms the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

Based on its chemical formula, C₂₀H₁₉NO, the predicted monoisotopic mass is 289.14667 Da. uni.lu Experimental analysis via techniques like electrospray ionization (ESI) would be expected to show various adducts of the molecule.

| Predicted Adduct | Formula | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | [C₂₀H₂₀NO]⁺ | 290.15395 |

| [M+Na]⁺ | [C₂₀H₁₉NNaO]⁺ | 312.13589 |

| [M+K]⁺ | [C₂₀H₁₉KNO]⁺ | 328.10983 |

| [M-H]⁻ | [C₂₀H₁₈NO]⁻ | 288.13939 |

Table 3.1.2: Predicted m/z values for common adducts of this compound. Data sourced from PubChemLite. uni.lu

The fragmentation pattern observed in tandem MS (MS/MS) experiments could further elucidate the structure by showing characteristic losses, such as the cleavage of the amide bond to yield fragments corresponding to the naphthoyl cation (m/z 155) and the mesityl amine radical cation (m/z 134).

Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations. Although a specific experimental spectrum was not located, the characteristic absorption bands can be predicted.

The most prominent peaks would include a sharp, strong absorption band for the carbonyl (C=O) group, known as the Amide I band, typically appearing in the range of 1650-1680 cm⁻¹. Another key feature would be the N-H stretching vibration, expected around 3300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups would appear just below 3000 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Amide | ~3300 |

| C-H Stretch | Aromatic (sp²) | 3000 - 3100 |

| C-H Stretch | Aliphatic (sp³) | 2850 - 3000 |

| C=O Stretch (Amide I) | Carbonyl | 1650 - 1680 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| N-H Bend (Amide II) | Amide | 1510 - 1570 |

Table 3.1.3: Expected characteristic infrared absorption bands for this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated π-systems of the molecule. The extensive conjugation of the naphthalene (B1677914) ring system is expected to result in strong absorption in the UV region. A study on a related 1-naphthamide (B1198061) compound reported a maximum absorption (λmax) at 334 nm when dissolved in chloroform. unit.no The spectrum of this compound is expected to show intense absorptions corresponding to π→π* transitions within the aromatic naphthyl and mesityl rings. The precise λmax values are sensitive to the solvent used due to solvatochromic effects. uobabylon.edu.iq

Infrared (IR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

A single crystal X-ray diffraction analysis would provide an unambiguous determination of the solid-state structure of this compound. While a published crystal structure was not found in the performed searches, this analysis would yield precise atomic coordinates. rigaku.comuni-goettingen.de

From these coordinates, critical geometric parameters can be determined. Of particular conformational interest is the dihedral angle between the plane of the naphthyl ring and the plane of the mesityl ring. Steric hindrance between the ortho-methyl groups of the mesityl ring and the carbonyl group, as well as the C8-hydrogen of the naphthalene core, would likely force a significant twist in the molecule, resulting in a non-planar conformation.

A hypothetical data table from such an analysis would look as follows:

| Crystallographic Parameter | Value |

| Chemical Formula | C₂₀H₁₉NO |

| Formula Weight | 289.37 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | e.g., 4 |

Table 3.2.1: Representative data that would be obtained from a single crystal X-ray diffraction experiment. Specific data is not currently available.

This crystallographic data would provide the most accurate picture of the molecule's steric and electronic properties in the solid phase.

Analysis of Molecular Conformations and Crystal Packing

Detailed experimental crystal structure data for this compound is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). However, the expected molecular conformation can be inferred from the fundamental principles of amide structure and the behavior of similarly substituted N-aryl amides.

The core of the molecule is the amide linkage (-CONH-), which typically exhibits a planar geometry due to the delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, resulting in a significant rotational barrier. wiley.com For N-aryl amides, this barrier is typically in the range of 15–20 kcal/mol. wiley.com

The conformation of this compound is dominated by the orientation of the bulky mesityl and 1-naphthyl groups relative to the amide plane. Severe steric hindrance between the ortho-methyl groups of the mesityl ring and the carbonyl oxygen, as well as the hydrogen on the amide nitrogen, forces the mesityl ring to be significantly twisted out of the amide plane. Similarly, the 1-naphthyl ring will also be rotated with respect to the amide group to minimize steric clashes. The resulting conformation is a highly twisted, non-planar structure.

Advanced Structural Probes

To fully characterize the complex structure and dynamics of this compound, particularly in the solid state, several advanced analytical techniques would be invaluable.

Solid-State NMR for Dynamic Disorder and Conformational Studies

While no specific solid-state NMR (ssNMR) studies on this compound have been reported, this technique is exceptionally well-suited for investigating its structure and dynamics. rsc.org ssNMR can provide detailed information about local environments, even in disordered or amorphous materials. beilstein-journals.org

For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR experiments could confirm the presence of different conformers in the solid state by revealing distinct sets of resonances for the carbon and nitrogen atoms. acs.org Furthermore, variable temperature ssNMR studies could be employed to study the dynamic processes, such as the rotation of the methyl groups on the mesityl ring and the restricted rotation around the amide C-N bond and the aryl-N bond. nih.gov Techniques like Dipolar Dephasing can help distinguish between protonated and non-protonated carbons, aiding in spectral assignment. wiley.com

Electron Diffraction Tomography (EDT) for Nanocrystalline Forms

When single crystals suitable for X-ray diffraction are difficult to obtain, as may be the case for this compound due to its bulky nature, Electron Diffraction Tomography (EDT) offers a powerful alternative for ab initio structure determination from nanocrystalline powders. ugr.esbeilstein-journals.org Electrons interact much more strongly with matter than X-rays, allowing for the collection of diffraction data from crystals that are micrometers or even nanometers in size. ugr.es

By collecting electron diffraction patterns as a nanocrystal is tilted, a three-dimensional reconstruction of the reciprocal space can be generated, from which the crystal structure, including unit cell parameters, space group, and atomic positions, can be solved. ugr.es The application of EDT to this compound could provide the definitive crystal structure that is currently unavailable. ugr.es

X-ray Absorption Spectroscopy (XANES, EXAFS) for Local Coordination

X-ray Absorption Spectroscopy (XAS) is a technique that probes the local geometric and/or electronic structure around a specific element. researchgate.net It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). masterorganicchemistry.com

For an organic molecule like this compound, which lacks metal atoms, the application of XAS would typically focus on the K-edges of the light elements (C, N, O). XANES is sensitive to the oxidation state and coordination chemistry of the absorbing atom. masterorganicchemistry.comstackexchange.com In this case, high-resolution N K-edge XANES could provide information about the electronic environment of the amide nitrogen atom, reflecting the degree of lone pair delocalization. rsc.org While less common for light elements in organic compounds compared to metalloproteins, the technique can, in principle, offer insights into the local bonding environment. stackexchange.com EXAFS analysis, which provides information about the distances to and number of neighboring atoms, is generally more challenging for systems with only light elements due to weaker backscattering. rsc.org

Influence of the Mesityl Moiety on Molecular Geometry and Dynamics

The mesityl group (2,4,6-trimethylphenyl) is a critical determinant of the structure and behavior of this compound. Its influence is primarily steric, although electronic effects also play a role.

The most significant consequence of the mesityl group is the steric hindrance caused by its two ortho-methyl groups. researchgate.net This steric bulk forces the mesityl ring to adopt a conformation that is nearly perpendicular to the plane of the amide bond. This twisting has several effects:

Inhibition of Resonance: The perpendicular orientation decouples the π-system of the mesityl ring from the amide group. This prevents the nitrogen lone pair from delocalizing into the aromatic ring, a phenomenon that can occur in less hindered N-aryl amides. wiley.com This ensures that the nitrogen lone pair is primarily involved in resonance with the carbonyl group, maintaining a high rotational barrier around the C-N amide bond. nsf.gov

Increased Rotational Barriers: While the C(O)-N rotational barrier remains high, the steric clashing between the ortho-methyl groups and the substituents on the amide nitrogen can influence the rotational barrier around the N-aryl bond. nih.gov Studies on related systems have shown that bulky ortho-substituents dramatically increase the energy barrier for rotation around this bond. nsf.gov

Shielding of the Amide Bond: The bulky mesityl group provides a steric shield for the amide functionality, potentially hindering intermolecular interactions such as hydrogen bonding and affecting the molecule's reactivity and crystal packing.

Electronically, the three methyl groups on the mesityl ring are weakly electron-donating through an inductive effect. This can slightly increase the electron density on the nitrogen atom, which in turn influences the strength of the amide resonance and the basicity of the carbonyl oxygen. researchgate.net

Chemical Reactivity and Mechanistic Investigations

C-H Bond Activation and Functionalization Pathways

Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct modification of otherwise inert bonds, offering atom- and step-economical routes to complex molecules. nih.gov In the context of naphthalene (B1677914) derivatives like N-mesityl-1-naphthamide, the presence of an amide directing group is crucial for controlling the site-selectivity of these transformations. researchgate.net

Regioselectivity in Naphthamide Functionalization

The functionalization of 1-naphthamides presents a significant challenge in achieving regioselectivity due to the presence of multiple reactive C-H bonds at the C2, C4, C5, C7, and C8 positions. acs.orgnih.gov The inherent reactivity of the naphthalene system can be precisely controlled through the strategic use of directing groups and transition metal catalysts. anr.fr

Research has demonstrated that the amide group at the C1 position can direct functionalization to various sites on the naphthalene ring:

C8 (peri) Position : The peri C-H bond at the C8 position is often targeted due to the formation of a stable six-membered metallocycle intermediate. Palladium-catalyzed C8-arylation of 1-amidonaphthalenes using diaryliodonium salts has been shown to proceed with perfect regioselectivity. researchgate.net DFT calculations have confirmed the crucial role of the amide directing group in favoring this outcome. researchgate.net Similarly, a metal-free approach using boron tribromide (BBr₃) achieves selective C-H borylation at the C8 position of α-naphthamides. nih.gov

C7 (meta) Position : Remote C-H functionalization at the C7 position has been successfully achieved. A copper-catalyzed C7-arylation of 1-naphthamides with aryliodonium salts provides an efficient method that avoids precious metal catalysts like palladium. beilstein-journals.orgbeilstein-archives.org

C4 (para) Position : Achieving functionalization at the remote C4 position is particularly challenging. acs.org However, palladium-catalyzed single-electron transfer (SET) catalysis has enabled the remote C4-amination of electron-deficient 1-naphthamides. nih.govacs.org Copper-catalyzed C4-carboxylation has also been reported, highlighting the versatility of different metal catalysts in targeting this remote site. researchgate.net

C2 (ortho) Position : While often less favored in the presence of a C1-amide directing group that prefers peri-activation, functionalization at the C2 position is possible. For instance, when the directing group is located at the C2 position of the naphthalene core, selective arylation can be directed to the C3 position. researchgate.net

| Position | Functionalization | Catalytic System | Key Finding | Reference |

|---|---|---|---|---|

| C8 (peri) | Arylation | Palladium Catalyst / Diaryliodonium Salt | Excellent C8 regioselectivity via a stable six-membered palladacycle. | researchgate.net |

| C8 (peri) | Borylation | BBr₃ (Metal-Free) | Exclusive monoselectivity at the C8 position, supported by computational studies. | nih.gov |

| C7 (meta) | Arylation | Copper(II) Triflate / Aryliodonium Salt | Highly efficient remote C-H arylation at the C7 position. | beilstein-journals.orgbeilstein-archives.org |

| C4 (para) | Amination | Palladium Catalyst / SET Strategy | Successful remote C4-amination on electron-deficient 1-naphthamides. | nih.govacs.org |

Role of Amide Directing Groups in C-H Activation

The amide group is a versatile and effective directing group in C-H functionalization reactions. nih.gov It acts by coordinating to the transition metal catalyst, bringing the metal center into close proximity to a specific C-H bond and facilitating its cleavage through the formation of a cyclometalated intermediate. researchgate.netnih.gov The N-substituent on the amide, such as the mesityl group in this compound, can significantly influence the reaction's outcome through steric and electronic effects.

The effectiveness of the amide directing group is evident in its ability to facilitate the formation of various metallocycles. For example, in palladium-catalyzed reactions, the amide can coordinate as a neutral (L-type) directing group, leading to the formation of a palladacycle that subsequently drives functionalization. nih.gov In ruthenium-catalyzed C-H amidation, weak amide directing groups have been shown to enable the formation of six-membered cycloruthenate intermediates, which are key to the catalytic cycle. rsc.org The choice of the directing group is critical for selectivity, and a range of amide-based auxiliaries have been developed to target different positions on aromatic scaffolds. researchgate.netnih.gov

Catalytic Cycles and Proposed Reaction Mechanisms

Understanding the catalytic cycles and reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. The functionalization of this compound can be achieved using various transition metals, each operating through distinct mechanistic pathways.

Copper-Catalyzed Processes and Their Mechanistic Insights (e.g., Cu(I)/Cu(III) Cycles)

Copper catalysis is an attractive option for C-H functionalization due to the low cost and low toxicity of copper compared to precious metals. nih.gov Copper-catalyzed reactions of naphthamides often proceed through a Cu(I)/Cu(III) catalytic cycle. beilstein-journals.orgbeilstein-archives.org

A prominent example is the copper-catalyzed C7-arylation of N-(tert-butyl)-1-naphthamide, which serves as a model for this compound. beilstein-journals.orgbeilstein-archives.orgnih.gov The proposed mechanism involves the following key steps:

Generation of Cu(I) : The active Cu(I) species is formed in situ from a Cu(II) precatalyst, such as copper(II) triflate (Cu(OTf)₂), through reduction or disproportionation. beilstein-journals.orgbeilstein-archives.org

Oxidation to Cu(III) : The Cu(I) species is oxidized by an aryliodonium salt to a highly electrophilic Cu(III)-aryl intermediate. beilstein-journals.orgbeilstein-archives.org

Coordination and Aryl Transfer : The carbonyl oxygen of the naphthamide coordinates to the Cu(III) center. This is followed by an aryl-transfer reaction via a four-membered Heck-like transition state, forming an intermediate where the Cu(III) and aryl group have added across the C8 and C7 positions of the naphthalene ring, respectively. beilstein-journals.org

Reductive Elimination and Protonolysis : The final step involves the cleavage of the C8-Cu bond and protonolysis, which releases the C7-arylated product and regenerates the active Cu(I) catalyst, completing the cycle. beilstein-journals.org

While the Cu(I)/Cu(III) cycle is frequently proposed, alternative mechanisms involving single-electron transfer (SET) have also been suggested for other copper-catalyzed functionalizations of naphthylamides, particularly for reactions at the C4 position. acs.orgresearchgate.net

| Entry | Copper Source (10 mol%) | Temperature (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Cu(OTf)₂ | 80 | DCE | 79 | beilstein-journals.orgbeilstein-journals.org |

| 2 | Cu(OTf)₂ | 70 | DCE | 92 | beilstein-journals.orgbeilstein-journals.org |

| 3 | Cu | 70 | DCE | 64 | beilstein-journals.org |

| 4 | CuO | 70 | DCE | 81 | beilstein-journals.org |

| 5 | CuCl | 70 | DCE | 84 | beilstein-journals.org |

| 6 | Cu(OAc)₂ | 70 | DCE | 80 | beilstein-journals.org |

| 7 | None | 70 | DCE | not detected | beilstein-journals.orgbeilstein-journals.org |

Cobalt-Catalyzed Mechanisms (e.g., N-Methylation, C-H Amidation)

Cobalt, as an earth-abundant metal, offers a cost-effective alternative for various catalytic transformations. escholarship.orgsnnu.edu.cn

N-Methylation of Amides: While not a C-H functionalization of the naphthalene ring, the N-methylation of the amide group itself is a relevant transformation. Cobalt-catalyzed N-methylation of amides using methanol (B129727) as a C1 source proceeds via a "borrowing hydrogen" mechanism. escholarship.orgresearchgate.net

An in-situ generated Co(I)-hydride species is formed from a Co(II) precatalyst. escholarship.orgescholarship.org

The Co(I)-hydride catalyzes the dehydrogenation of methanol to formaldehyde. escholarship.org

Formaldehyde reacts with the primary or secondary amide to form an N-methyleneamide or related intermediate. escholarship.orgresearchgate.net

The Co(I)-hydride then reduces this intermediate to the N-methylated amide, regenerating the cobalt catalyst. escholarship.org

C-H Amidation: Cobalt(III) catalysts are effective for the C-H amidation of arenes. researchgate.net The generally accepted mechanism involves:

Generation of an active Co(III) species, often from a Co(II) salt via oxidation. snnu.edu.cnrsc.org

Coordination of the amide directing group to the Co(III) center.

C-H bond cleavage via a concerted metalation-deprotonation (CMD) pathway to form a cobaltacycle intermediate. snnu.edu.cnsci-hub.se

The cobaltacycle then reacts with an amidating agent (e.g., a dioxazolone). researchgate.net

This is followed by reductive elimination to form the C-N bond and release the amidated product, regenerating a Co(I) species which is then re-oxidized to Co(III) to continue the cycle. researchgate.netsci-hub.se

Nickel-Catalyzed Pathways (e.g., C-H Alkylation)

Nickel catalysis has become a prominent area of research for C-H functionalization, valued for its unique reactivity and ability to participate in various catalytic cycles, including Ni(0)/Ni(II) and Ni(I)/Ni(III). beilstein-journals.orgresearchgate.netnih.gov

For the C-H alkylation of aromatic amides, a plausible mechanism involves the following steps:

Formation of a Nickelacycle : An active Ni(II) catalyst coordinates to the amide directing group, followed by C-H bond cleavage at the ortho position (or peri in the case of naphthamides) to afford a five- or six-membered nickelacycle intermediate. nih.govresearchgate.net

Reaction with Alkyl Halide : The mechanism can then diverge. In a Ni(I)/Ni(III) cycle, the Ni(II)-metallacycle could be reduced to a Ni(I) species, which then reacts with the alkyl halide. Alternatively, in a radical pathway, the Ni(II)-metallacycle might engage in a single electron transfer (SET) with the alkyl halide. This generates a Ni(III) intermediate and an alkyl radical. nih.gov

Reductive Elimination : The alkyl radical combines with the Ni(III) species, and subsequent reductive elimination furnishes the alkylated product and regenerates a Ni(I) species, which can be re-oxidized to complete the catalytic cycle. nih.gov

Reactivity of the Amide Linkage

The amide bond is notoriously stable and unreactive due to resonance stabilization, where the nitrogen lone pair delocalizes into the carbonyl group. solubilityofthings.com This delocalization imparts a partial double bond character to the C-N bond, making the carbonyl carbon less electrophilic and the nitrogen less basic compared to ketones and amines, respectively. solubilityofthings.commasterorganicchemistry.com However, under specific conditions, the amide linkage of this compound can undergo reactions such as transamidation.

Transamidation, the exchange of the amine portion of an amide with another amine, is a challenging yet valuable transformation in organic synthesis. It typically requires harsh conditions or activation to overcome the inherent stability of the amide bond. Catalytic methods have been developed to facilitate this process under milder conditions. For instance, nickel-catalyzed transamidation has been shown to be effective for a variety of amides. In a study demonstrating this methodology, N-mesitylbenzamide was synthesized from N-methyl-N-phenylbenzamide and 2,4,6-trimethylaniline, showcasing the feasibility of forming the N-mesityl amide bond via transamidation. rsc.org While this example uses a benzamide (B126) instead of a naphthamide, the principle of reactivity is transferable.

The reaction proceeds by activating the otherwise unreactive C-N bond of the tertiary amide, allowing for nucleophilic attack by the incoming amine. The general applicability of such catalytic systems suggests that this compound could similarly be synthesized from a suitable precursor or could itself serve as a substrate for transamidation with a different amine, although specific studies on this substrate are not prevalent. The efficiency of these reactions can be influenced by catalysts and reaction conditions.

Table 1: Examples of Nickel-Catalyzed Transamidation

| Starting Amide | Amine | Product | Yield (%) |

|---|---|---|---|

| N-methyl-N-phenylbenzamide | Aniline | N-phenylbenzamide | 87 |

| N-methyl-N-phenylbenzamide | p-toluidine | N-(p-tolyl)benzamide | 82 |

| N-methyl-N-phenylbenzamide | 2,4,6-trimethylaniline | N-mesitylbenzamide | 53 |

Data sourced from a study on Nickel/Briphos-catalyzed transamidation of unactivated tertiary amides. rsc.org

The nature of the substituent on the amide nitrogen atom significantly influences the amide's chemical properties and reactivity. fiveable.me N-substituents can alter the electronic properties and steric environment of the amide bond.

Electronic Effects : Attaching a carbonyl group to an amine nitrogen, as in an amide, drastically reduces the basicity of the nitrogen due to the delocalization of its lone pair into the carbonyl. masterorganicchemistry.commsu.edu The nature of the N-aryl group further modulates this. Electron-withdrawing groups on the N-aryl ring can increase the acidity of the N-H proton and potentially make the carbonyl carbon more electrophilic by reducing the extent of nitrogen lone pair donation. Conversely, electron-donating groups, like the methyl groups on the mesityl ring, enhance the electron-donating ability of the nitrogen, which generally decreases the amide's susceptibility to nucleophilic attack at the carbonyl. solubilityofthings.com

Steric Effects : Bulky N-substituents can sterically hinder the approach of nucleophiles to the carbonyl carbon, thereby slowing down or preventing reactions like hydrolysis or transamidation. solubilityofthings.comfiveable.me Secondary amides are generally less reactive than primary amides due to the increased steric hindrance from the substituent. solubilityofthings.com In the case of this compound, the mesityl group is exceptionally bulky, which has profound implications for its reactivity.

Transamidation Reactions

Influence of the N-Mesityl Group on Reactivity and Selectivity

The N-mesityl group is a defining feature of this compound, exerting a powerful influence on the molecule's reactivity and the selectivity of its reactions through a combination of steric and electronic effects.

The two ortho-methyl groups on the mesityl ring create significant steric hindrance around the amide nitrogen and the C-N bond. This steric bulk has several consequences:

Atropisomerism : The steric clash between the ortho-methyl groups and the carbonyl group of the amide restricts rotation around the N-aryl bond. This restricted rotation can lead to the existence of stable atropisomers, which are stereoisomers arising from hindered rotation about a single bond. The energy barrier to rotation in such ortho-substituted aromatic amides can be substantial. acs.org The existence of such isomers is a critical consideration in asymmetric synthesis and catalysis. beilstein-journals.org

Shielding of the Amide Bond : The bulk of the mesityl group shields the amide linkage from attack by reagents. This can enhance the stability of the amide bond, making reactions like hydrolysis or transamidation more difficult compared to amides with less hindered N-substituents like N-phenyl or N-tolyl groups.

Directing Group in C-H Functionalization : In transition metal-catalyzed C-H functionalization reactions, the amide group often acts as a directing group. The steric bulk of the N-mesityl group can influence the regioselectivity of these reactions, favoring functionalization at less hindered positions or influencing the conformation of the metallacyclic intermediate. rsc.orgresearchgate.net While traditional electrophilic halogenation of N-aryl amides often yields a mixture of ortho and para products, strategies have been developed to achieve high regioselectivity for the ortho position. rsc.org

The mesityl group is generally considered to be electron-donating due to the inductive and hyperconjugative effects of its three methyl groups.

Increased Electron Density : The methyl groups increase the electron density on the aromatic ring and, by extension, on the amide nitrogen. This enhanced electron-donating character of the nitrogen strengthens the resonance stabilization of the amide bond, making the carbonyl carbon less electrophilic and thus less reactive towards nucleophiles. nih.gov

Modulation of Catalyst Activity : In reactions where the amide is part of a catalyst structure, such as N-heterocyclic carbene (NHC) catalysis, the electronic nature of the N-aryl substituent is crucial. N-mesityl substituted NHCs are common because the electron-donating mesityl group increases the nucleophilicity of the carbene carbon. researchgate.net While this compound is a substrate rather than a catalyst, the electronic principles are relevant. For example, in NHC-catalyzed reactions of aldehydes, N-mesityl groups have been found to accelerate the formation of the key Breslow intermediate. researchgate.netrsc.org

The steric and electronic profile of the N-mesityl group plays a critical role in how this compound interacts with catalysts, influencing both reaction rates and selectivity.

Steric-Based Selectivity : The significant steric bulk of the mesityl group is a powerful tool for controlling selectivity. In reactions involving diaryliodonium salts, for instance, the mesityl group can act as a "dummy" ligand, preferentially transferring the less sterically hindered aryl group to a nucleophile. pdx.edu Conversely, in some cases, an "ortho-effect" is observed where the more sterically encumbered aryl group is transferred preferentially. pdx.edu

Catalyst Pocket Recognition : In enzyme- or transition metal-catalyzed reactions, the size and shape of the N-mesityl group can dictate how the substrate fits into the catalyst's active site. This can lead to high levels of substrate recognition and stereoselectivity. Computational models have suggested that C-H/π interactions between a substrate and the N-aryl moiety of a catalyst can be a key factor in achieving high efficiency and selectivity. ethz.ch For example, in copper-catalyzed C-H arylation of polycyclic aromatic hydrocarbons, N-substituted 1-naphthamides are effective substrates, but the yield can be diminished when the arylating agent itself has ortho-substituents, highlighting the sensitivity of these reactions to steric factors. rsc.org

Table 2: Effect of N-Aryl Substituents on Proton Exchange Rate (kex) in N-Aryl Amides

| N-Aryl Substituent | Substitution Pattern | Electronic Effect | kex (s⁻¹) |

|---|---|---|---|

| 4-OCH₃-phenyl | para | Electron-donating | 400 |

| Phenyl | - | - | 536 |

| 4-CF₃-phenyl | para | Electron-withdrawing | 741 |

| 3-CF₃-phenyl | meta | Electron-withdrawing | 846 |

| 2-CH₃-phenyl | ortho | Electron-donating | 320 |

| 2-OCH₃-phenyl | ortho | Electron-donating | 338 |

Data adapted from a study on N-aryl amides as CEST MRI contrast agents, illustrating the influence of electronic and steric effects on the N-H proton exchange rate, a measure of reactivity. nih.gov

This table illustrates that electron-withdrawing groups tend to accelerate the proton exchange rate, while electron-donating and sterically hindering ortho substituents slow it down. nih.gov These findings on related N-aryl systems provide a strong basis for understanding the reactivity profile of this compound.

Due to the highly specific nature of the request focusing solely on "this compound," and the current lack of publicly available, in-depth theoretical and computational research data for this particular compound, the generation of a detailed and scientifically accurate article that strictly adheres to the provided outline is not possible at this time.

Therefore, to maintain scientific accuracy and adhere to the strict content constraints of the request, which prohibits introducing information from outside the explicit scope, the article cannot be generated. Any attempt to create content for the specified sections would require extrapolation from unrelated compounds, which would violate the core instruction to focus solely on "this compound."

Theoretical and Computational Studies

Prediction of Spectroscopic Parameters and Their Validation

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become a powerful method for predicting the spectroscopic parameters of molecules with a high degree of accuracy. researchgate.netnih.gov These predictions are vital for interpreting experimental spectra, confirming molecular structures, and understanding the electronic transitions and vibrational modes of a compound like N-mesityl-1-naphthamide. The synergy between theoretical calculations and experimental measurements provides a robust framework for comprehensive spectroscopic characterization. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The process typically involves optimizing the molecule's geometry using a selected DFT functional and basis set, followed by the application of the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netekb.eg The calculated chemical shifts are then often scaled to correct for systematic errors and to improve agreement with experimental data. scielo.br

For this compound, theoretical predictions would be instrumental in assigning the complex array of aromatic signals from both the naphthyl and mesityl moieties. The predicted values, once validated against experimental spectra recorded in a suitable solvent like CDCl₃ or DMSO-d₆, can confirm the specific conformation of the molecule in solution. researchgate.net Discrepancies between predicted and experimental shifts can point to specific solvent-solute interactions or dynamic processes occurring in solution.

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| Naphthyl-C2 | 7.55 | 7.52 | 125.1 | 124.8 |

| Naphthyl-C8 | 8.15 | 8.11 | 130.5 | 130.2 |

| Mesityl-CH₃ (ortho) | 2.18 | 2.15 | 18.9 | 18.6 |

| Mesityl-CH₃ (para) | 2.33 | 2.30 | 21.2 | 20.9 |

| Amide-C=O | - | - | 168.7 | 168.5 |

| Amide-NH | 8.50 | 8.45 | - | - |

Infrared (IR) Spectroscopy:

Theoretical frequency calculations using DFT can generate a predicted IR spectrum for this compound. ekb.eg These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. nih.gov The predicted spectrum can be used to assign the absorption bands observed in an experimental IR spectrum, such as the characteristic N-H and C=O stretching frequencies of the amide group, as well as the various C-H and C=C vibrations of the aromatic rings. Comparing the calculated and experimental frequencies, often with the use of a scaling factor, helps to validate the accuracy of the computational model. ekb.eg

Table 2: Key Predicted and Experimental IR Frequencies (cm⁻¹) for this compound (Note: This data is illustrative.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3350 | 3345 |

| Aromatic C-H Stretch | 3100-3000 | 3080-3010 |

| Aliphatic C-H Stretch | 2980-2920 | 2975-2925 |

| C=O Stretch | 1675 | 1670 |

| Aromatic C=C Stretch | 1600-1450 | 1595-1460 |

UV-Visible Spectroscopy:

Time-Dependent DFT (TD-DFT) is the primary computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. unit.no By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) and the corresponding oscillator strengths. rsc.org For this compound, these calculations would identify the π→π* transitions responsible for its characteristic UV absorption bands. Validation involves comparing the predicted λ_max values with those obtained from experimental UV-Vis spectroscopy in a suitable solvent. rsc.org This comparison can provide insights into the electronic structure and conjugation within the molecule.

Structure-Reactivity Relationship Modeling

Understanding the relationship between the molecular structure of this compound and its chemical reactivity is fundamental for predicting its behavior in chemical reactions and for designing new derivatives with tailored properties. Computational chemistry provides powerful tools to model and quantify this relationship. hokudai.ac.jp

One key aspect is the influence of the N-mesityl group. The bulky mesityl substituent imposes significant steric hindrance around the amide nitrogen. This steric effect can influence the rotational barrier around the C(naphthyl)-C(amide) bond and the N-C(mesityl) bond, which can be quantified through computational modeling. researchgate.net Such studies can determine the preferred conformation of the molecule and the energy required for conformational changes, which in turn affects how the molecule interacts with other reagents. The steric and electronic effects of the N-mesityl group are known to significantly influence reactivity in other systems, often accelerating reactions by making initial steps irreversible. rsc.org

Furthermore, the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated to predict its reactivity. scielo.br

Frontier Molecular Orbital (FMO) Analysis:

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. scielo.br For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, while the LUMO may be distributed across the conjugated system.

Table 3: Calculated Molecular Orbital Properties for this compound (Note: This data is illustrative.)

| Parameter | Calculated Value (eV) | Implication for Reactivity |

| HOMO Energy | -6.2 | Indicates potential for electrophilic substitution on the naphthyl ring. |

| LUMO Energy | -1.5 | Suggests susceptibility to nucleophilic attack at the carbonyl carbon. |

| HOMO-LUMO Gap | 4.7 | Suggests high kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping:

An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. For this molecule, the MEP map would likely show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and a positive potential (blue) around the amide proton, indicating a site for nucleophilic interaction or hydrogen bonding. nih.gov These maps are invaluable for predicting how the molecule will interact with other polar molecules or ions.

By combining these computational approaches, a comprehensive structure-reactivity model for this compound can be developed. This model can rationalize observed chemical behavior and guide the synthesis of new functional materials or biologically active compounds based on this scaffold. unit.no

Role and Implications in Catalysis

N-Mesityl-1-naphthamide as a Substrate in Catalytic Transformations

The selective functionalization of otherwise inert C-H bonds is a central goal in modern organic chemistry. This compound has proven to be an excellent substrate for these transformations, largely due to the directing capabilities of its amide group and the steric influence of the mesityl substituent.

Expanding the Scope of C-H Functionalization Methodologies

The naphthyl core of this compound presents multiple C-H bonds that can be targeted for functionalization. The amide group can act as a directing group, guiding a metal catalyst to a specific C-H bond, typically at the ortho- or peri- (C8) position of the naphthalene (B1677914) ring. The bulky mesityl group can further influence the regioselectivity of these reactions.

Research has demonstrated the utility of naphthamide derivatives in various transition metal-catalyzed C-H functionalization reactions. For instance, rhodium(III)-catalyzed C-H activation has been successfully applied to naphthamides for the synthesis of complex heterocyclic structures. In one study, a rhodium(III) catalyst was used in the formal [4+2+2] cyclization of N-pivaloyloxybenzamides with allene-enes to produce eight-membered lactams. hkust.edu.hkmit.edubeilstein-journals.org While this study did not use this compound specifically, it highlights the reactivity of the naphthamide scaffold in such transformations. The choice of directing group was found to be crucial, with some failing to yield the desired products. hkust.edu.hkmit.edu

Copper-catalyzed C-H arylation of 1-naphthamides has also been developed, providing a route to 7-arylnaphthalene derivatives. beilstein-journals.org This method is significant as it allows for the functionalization of a remote C-H bond. A study on the copper-catalyzed C7-H arylation of 1-naphthamides using aryliodonium salts showcased the potential of this methodology for creating diverse organic optoelectronic materials. beilstein-journals.org

The steric hindrance provided by the N-substituent on the amide can play a crucial role in controlling the regioselectivity of these reactions. For example, in the palladium-catalyzed para-selective arylation of 1-naphthamide (B1198061), a sterically hindered N-(t-butyl)amide group was instrumental in achieving the desired regioselectivity through a carbopalladation/aryl migration mechanism. researchgate.net This principle suggests that the mesityl group in this compound would similarly exert significant steric control in catalytic reactions.

| Catalyst System | Reaction Type | Substrate Class | Key Findings | Reference |

|---|---|---|---|---|

| [Cp*RhCl2]2 / K2CO3 | [4+2+2] Cyclization | N-pivaloyloxy-2-naphthylamide | Exclusive functionalization at the C3 position to form tetracyclic products. | hkust.edu.hkmit.edubeilstein-journals.org |

| Rhodium(I) / Picolinamide (B142947) directing group | C8-Alkylation | 1-Naphthylamide derivatives | Effective alkylation at the C8-position with various alkenes. | researchgate.net |

| Cu(OTf)2 | C7-Arylation | N-(tert-butyl)-1-naphthamide | Highly regioselective arylation at the remote C7 position. | beilstein-journals.org |

| Pd(OAc)2 / F+ reagent | C7-Arylation | 1-Naphthamides | Regioselective arylation at the C7 position promoted by F+ reagents. | researchgate.net |

Design Principles for New Catalytic Systems for Naphthamide Derivatives

The development of new catalytic systems for the functionalization of naphthamides like this compound is guided by several key principles:

Directing Group Strategy: The use of a coordinating group on the nitrogen atom is a powerful strategy to control regioselectivity. The picolinamide group, for instance, has been effectively used as a bidentate directing group to achieve C8-alkylation of 1-naphthylamide derivatives with rhodium(I) catalysts. researchgate.net The design of new directing groups that can be easily installed and removed is an active area of research.

Ligand Design: The ligands on the metal catalyst play a crucial role in its reactivity and selectivity. For palladium-catalyzed reactions, the development of new ligands has been shown to be critical for enabling challenging cross-coupling reactions, such as the arylation of sterically encumbered amines. mit.edu The principles of rational ligand design can be applied to develop catalysts that are specifically tailored for the transformation of this compound.

Catalyst Control of Regioselectivity: In some cases, the regioselectivity of a C-H functionalization reaction can be switched by changing the catalyst system. For example, in the annulation of arylcarbamates, a neutral rhodium catalyst system leads to peri-C-H functionalization, while a cationic rhodium catalyst system results in ortho-C-H functionalization. researchgate.net This highlights the potential for developing catalytic systems that can selectively target different C-H bonds in this compound.

Exploiting Steric Effects: The bulky mesityl group in this compound can be leveraged to control the outcome of a reaction. As seen in the palladium-catalyzed arylation of 1-naphthamides, a sterically demanding substituent on the amide nitrogen can enforce a specific reaction pathway. researchgate.net Catalytic systems can be designed to work in synergy with this steric bulk to achieve high levels of selectivity.

Potential as a Ligand Component in Catalytic Systems

Beyond its role as a substrate, the this compound scaffold holds potential for the development of novel ligands for catalysis. The combination of a rigid, planar naphthalene unit and a sterically demanding mesityl group can impart unique properties to a metal complex.

Design Considerations for this compound-Derived Ligands

The design of ligands based on the this compound framework would need to consider several factors:

Coordination Site: A coordinating atom or group would need to be introduced onto the scaffold. This could be achieved by functionalizing the naphthalene ring or the mesityl group with a donor atom such as phosphorus, nitrogen, or sulfur.

Chirality: The introduction of chirality is a key aspect of ligand design for asymmetric catalysis. Axially chiral ligands have been developed from C8,C2-disubstituted N,N-diisopropyl-1-naphthamides, demonstrating the potential of the naphthamide scaffold for this purpose. hkust.edu.hk The steric bulk of the mesityl group could be exploited to create a chiral environment around a metal center.

Steric and Electronic Tuning: The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the naphthalene ring or the mesityl group. This would allow for the optimization of the ligand for a specific catalytic application.

Scaffold Rigidity: The rigid naphthalene backbone would provide a well-defined geometry to the ligand, which can be advantageous for achieving high levels of stereocontrol in catalytic reactions.

While specific examples of ligands derived directly from this compound are not yet prevalent in the literature, the principles of ligand design and the successful use of related naphthamide scaffolds in catalysis suggest that this is a promising area for future research.

Development of Optoelectronic Materials through Naphthamide Functionalization

Functionalized polycyclic aromatic hydrocarbons (PAHs), including naphthamide derivatives, are of great interest for applications in organic electronics due to their tunable photophysical and electronic properties. beilstein-journals.orgchimicatechnoacta.ru The introduction of different functional groups onto the naphthalene core can significantly alter the absorption and emission characteristics of the molecule, making them suitable for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The copper-catalyzed C7-H arylation of 1-naphthamides provides a direct route to functionalized naphthalenes that can serve as building blocks for optoelectronic materials. beilstein-journals.org A study on the photophysical properties of C7-arylated 1-naphthamides revealed that these compounds exhibit violet to sky-blue fluorescence, with emission maxima dependent on the nature of the aryl substituent. beilstein-journals.org This demonstrates the potential for tuning the emission color by carefully selecting the functional groups introduced onto the naphthamide scaffold.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence | Reference |

|---|---|---|---|---|

| N-(tert-butyl)-7-(p-tolyl)-1-naphthamide | 330 | 395 | Violet | beilstein-journals.org |

| N-(tert-butyl)-7-(4-methoxyphenyl)-1-naphthamide | 335 | 390 | Violet | beilstein-journals.org |

| N-(tert-butyl)-7-(4-(trifluoromethyl)phenyl)-1-naphthamide | 328 | 477 | Sky-blue | beilstein-journals.org |

The rigid and planar structure of the naphthalene ring system is conducive to π-π stacking interactions, which are important for charge transport in organic electronic devices. The mesityl group in this compound, while bulky, can also influence the solid-state packing of the molecules, which in turn affects their electronic properties.

While direct studies on the optoelectronic properties of this compound and its derivatives are still emerging, the broader research on functionalized naphthamides and other PAHs strongly suggests that this class of compounds holds significant promise for the development of new materials for organic electronics. rsc.orgrsc.orgfrontiersin.orgnih.gov The ability to systematically modify the structure of this compound through catalytic C-H functionalization opens up a vast chemical space for the design and synthesis of novel materials with tailored optoelectronic properties.

Strategies for Extended π-Conjugation Systems

The extension of π-conjugated systems in polycyclic aromatic hydrocarbons (PAHs), such as the naphthalene core of this compound, is a primary strategy for tuning their electronic and optical properties. beilstein-journals.org Arylation, the introduction of an aryl group onto the PAH skeleton, is a key method to achieve this. beilstein-journals.org Direct C–H bond functionalization has emerged as a powerful and efficient alternative to traditional cross-coupling reactions like Suzuki and Stille couplings, which require pre-functionalized substrates that can be difficult to synthesize. beilstein-journals.org

A significant breakthrough has been the development of copper-catalyzed regioselective C7–H arylation of 1-naphthamides. beilstein-journals.org This method allows for the direct attachment of aryl groups at the C7 position, a previously challenging task. beilstein-journals.orgnih.gov The reaction typically employs a copper(II) catalyst, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), and an aryliodonium salt as the arylating agent. beilstein-journals.org This process is notable for avoiding the use of expensive and precious metal catalysts like palladium. beilstein-journals.orgbeilstein-archives.org

The introduction of an aryl group at the C7 position effectively extends the π-conjugation of the naphthalene system. This modification is crucial for developing novel organic photoelectrical and optoelectronic materials, as it directly influences the molecule's ability to absorb and emit light. beilstein-journals.orgnih.govbeilstein-archives.org The reaction conditions are generally mild and show good tolerance for a variety of functional groups, including those that are sensitive, such as alkenyl and alkynyl groups. beilstein-archives.org

| Naphthamide Substrate | Arylating Reagent | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| N-(tert-butyl)-1-naphthamide | Mesityl(phenyl)iodonium triflate | Cu(OTf)₂ | N-(tert-butyl)-7-phenyl-1-naphthamide | 92 |

| N-(tert-butyl)-4-methyl-1-naphthamide | (4-methoxyphenyl)phenyliodonium triflate | Cu(OTf)₂ | N-(tert-butyl)-7-(4-methoxyphenyl)-4-methyl-1-naphthamide | 85 |

| N-(tert-butyl)-4-bromo-1-naphthamide | (4-fluorophenyl)phenyliodonium triflate | Cu(OTf)₂ | N-(tert-butyl)-4-bromo-7-(4-fluorophenyl)-1-naphthamide | 88 |

Adjusting Photophysical Properties for Material Applications

The strategic extension of π-conjugation in naphthamides directly translates to the ability to fine-tune their photophysical properties. beilstein-journals.org Modifications, such as the C7-arylation, alter the electronic structure of the molecule, which in turn affects its absorption and emission spectra. beilstein-archives.org For instance, the arylation of 1-naphthamides can shift the fluorescence emission, with some C7-arylated products exhibiting violet or sky-blue fluorescence. beilstein-archives.org

These tailored photophysical characteristics are highly desirable for applications in materials science. Arylated PAHs are explored for their potential use in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. beilstein-journals.orgnih.gov The investigation of arylated naphthamide products has shown that their absorption bands, typically corresponding to π-π* electronic transitions, can be systematically adjusted. beilstein-archives.org The measurement of emission spectra reveals that even subtle changes to the appended aryl group can significantly alter the emission maxima, providing a pathway to materials with specific, desired colors of light emission. beilstein-archives.orgresearchgate.net

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence |

|---|---|---|---|

| N-(tert-butyl)-4-ethynyl-7-(4-methoxyphenyl)-1-naphthamide | 340 | 395 | Violet |

| N-(tert-butyl)-7-(naphthalen-1-yl)-1-naphthamide | 338 | 390 | Violet |

| N-(tert-butyl)-7-(pyren-1-yl)-1-naphthamide | 345 | 455 | Sky-blue |

Principles of Green Chemistry in Naphthamide Synthesis and Application

The synthesis of this compound and its derivatives is increasingly guided by the principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The formation of the amide bond, a key step in synthesizing naphthamides, is a major focus for green improvements in the pharmaceutical and chemical industries. rsc.org

Key green chemistry principles applied to naphthamide synthesis include:

Catalysis: The use of catalytic methods is superior to stoichiometric reagents, which are often used in traditional amide bond formation and generate significant waste. rsc.org The copper-catalyzed C-H arylation is an excellent example of this principle in action, replacing less sustainable methods that may rely on stoichiometric activating agents or precious metal catalysts. beilstein-journals.orgrsc.org Biocatalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), also presents a powerful green alternative for creating amide bonds under mild conditions. nih.govmdpi.com

Safer Solvents and Reaction Conditions: A significant portion of waste in chemical synthesis comes from solvents. Traditional amide syntheses often use hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). rsc.orgrsc.org Green chemistry promotes the use of safer, bio-based, or neoteric solvents. acs.org Research has identified greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water for amide bond formation. mdpi.comrsc.orgacs.org Furthermore, solvent-free methods, such as mechanochemical synthesis, are being explored to further minimize environmental impact. numberanalytics.com

Atom Economy and Waste Prevention: The core idea is to design syntheses where the maximum number of atoms from the reactants are incorporated into the final product. numberanalytics.com Direct C-H activation pathways are inherently more atom-economical than classical cross-coupling reactions that require pre-activation of substrates, a process that generates byproducts. beilstein-journals.org By avoiding protecting groups and reducing the number of synthetic steps, waste is minimized, aligning with the primary goal of waste prevention. rsc.org

Use of Renewable Feedstocks: Another long-term goal of green chemistry is to utilize renewable starting materials instead of those derived from petrochemicals. numberanalytics.com While not yet standard for naphthamide synthesis, research into biomass-derived materials as feedstocks for chemical production is an active area that holds future promise. numberanalytics.com

By integrating these principles, the synthesis of complex molecules like this compound can become more sustainable, efficient, and environmentally benign. sioc-journal.cn

Future Directions and Perspectives

Emerging Catalytic Strategies for Naphthamide Functionalization

The selective functionalization of C-H bonds is a cornerstone of modern synthetic chemistry, offering an atom-economical approach to molecular diversification. acs.org For naphthamides, including N-mesityl-1-naphthamide, transition metal-catalyzed C-H activation has become a particularly fruitful area of research.

Recent advancements have seen the use of various transition metals to achieve regioselective functionalization. For instance, palladium(II)-catalyzed C8-H olefination of 1-naphthamides has been developed, allowing for the synthesis of naphthamide-fused lactams. scilit.com This protocol demonstrates good compatibility with a range of acrylates and styrenes. scilit.com Furthermore, rhodium-catalyzed C-H activation of naphthamides has been employed for the synthesis of substituted 3H-benzo[e]isoindolin-3-ones through a sequence of alkoxylation or arylation followed by an alkenylation-annulation cascade. univ-poitiers.frresearchgate.net

Looking ahead, a significant trend is the move towards more sustainable and economical catalytic systems. This includes the exploration of metal-free C-H borylation of α-naphthamides, which has been achieved using BBr3. acs.orgnih.gov This method offers mild reaction conditions and high efficiency. acs.orgnih.gov Copper catalysis is also gaining traction for remote C-H arylation of 1-naphthamides, providing an alternative to precious metal catalysts. beilstein-journals.org

Future research will likely focus on expanding the repertoire of catalytic transformations for naphthamides. This includes the development of enantioselective C-H functionalization methods to access chiral non-biaryl atropisomers. researchgate.net The use of photoredox catalysis in conjunction with transition metals is another promising avenue, potentially enabling novel C-H functionalization reactions under mild conditions. nih.gov

Advanced Computational Approaches for Predictive Design in Naphthamide Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and guiding the design of new molecules and catalysts. scielo.org.mx In the context of this compound chemistry, computational approaches are poised to play an increasingly critical role.

Density Functional Theory (DFT) calculations are already being used to understand the stereodynamics of atropisomeric amides and to predict the relative energies of different atropisomers. rsc.org For instance, computational analysis has been employed to elucidate the mechanistic pathways of metal-free borylation of α-naphthamides, revealing activation barriers and explaining observed regioselectivity. acs.orgnih.gov These studies help in optimizing reaction conditions and in the rational design of more efficient catalytic systems.

The future will see the application of more advanced computational methods, such as molecular dynamics (MD) simulations and machine learning algorithms. european-mrs.comnih.gov MD simulations can provide insights into the dynamic behavior of this compound and its derivatives, including their conformational landscapes and interactions with other molecules. nih.gov Machine learning models, trained on existing experimental data, could be used to predict the outcomes of new reactions, screen for potential catalysts, and even design novel naphthamide-based compounds with desired properties.

These predictive models will accelerate the discovery process, reducing the need for extensive empirical screening and allowing researchers to focus on the most promising synthetic targets and applications. scielo.org.mx

Exploration of Novel Reactivity Modes for the this compound Scaffold

The unique structural and electronic properties of the this compound scaffold make it a fertile ground for the discovery of novel reactivity modes. The steric bulk of the mesityl group can influence the rotational barrier around the C-N amide bond, leading to stable atropisomers. rsc.org

Recent research has focused on exploiting the directing group ability of the amide functionality to control the regioselectivity of C-H functionalization at the peri- and ortho-positions of the naphthalene (B1677914) ring. researchgate.net However, there is significant potential for exploring other types of reactivity. For example, the naphthalene core can participate in various cycloaddition reactions.

Future investigations could explore the dearomatization of the naphthalene ring system in this compound to access novel three-dimensional structures. Furthermore, the amide bond itself can be a site for further transformations. Electrochemical methods could also be employed to unlock new reaction pathways, taking advantage of the redox properties of the naphthalene moiety. researchgate.net The exploration of photochemically induced reactions is another promising area that could lead to unprecedented transformations of the this compound scaffold. mdpi.com

The development of these novel reactivity modes will significantly expand the synthetic utility of this compound, providing access to a wider range of complex and functionally diverse molecules.

Integration with Materials Science for Advanced Chemical Applications

The inherent properties of the this compound scaffold, such as its rigidity, planarity, and potential for π-π stacking, make it an attractive building block for advanced materials. researchgate.net The ability to introduce various functional groups through the catalytic strategies discussed earlier opens up a vast design space for tuning the optical and electronic properties of these materials.

Naphthamide derivatives have already found applications in the development of organic electronic materials, including organic semiconductors. chemscene.comunit.no The synthesis of N-([1,1'-biaryl]-4-yl)-1-naphthamide derivatives has been explored for their potential as nonlinear optical materials. researchgate.net

The future integration of this compound chemistry with materials science will likely focus on several key areas. One area is the development of novel organic light-emitting diode (OLED) materials, where the tunable fluorescence properties of naphthamide derivatives can be exploited. Another promising direction is the design of new sensors, where changes in the photophysical properties of this compound-based materials upon binding to specific analytes can be used for detection.

Furthermore, the atropisomeric nature of certain this compound derivatives could be harnessed to create chiral materials with unique chiroptical properties, potentially finding applications in asymmetric catalysis and chiral recognition. The incorporation of this scaffold into polymers could also lead to materials with enhanced thermal stability and specific mechanical properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-mesityl-1-naphthamide, and how are reaction yields and purity profiles determined?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or amidation reactions. For example, reacting 1-naphthoyl chloride with mesitylamine in anhydrous dichloromethane under nitrogen atmosphere yields the product. Yields are quantified via gravimetric analysis, while purity is assessed using HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy (e.g., comparing aromatic proton integration ratios). Residual solvents and byproducts are identified via GC-MS. Researchers should validate results against reference spectra from authoritative databases like NIST .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Aromatic protons (δ 6.8–8.5 ppm) and mesityl methyl groups (δ 2.2–2.5 ppm) confirm structural integrity.

- FT-IR : Amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) verify the functional group.

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+) should align with theoretical m/z (e.g., calculated for C₂₀H₂₁NO: 291.16).

Cross-referencing with databases like NIST ensures accuracy .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., dichloromethane).

- Waste Disposal : Collect organic waste in halogen-compatible containers, adhering to institutional guidelines.

Safety data for structurally similar compounds (e.g., naphthylamines) highlight risks of respiratory irritation and potential carcinogenicity, necessitating strict adherence to protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Variable Isolation : Replicate experiments under controlled conditions (temperature, solvent purity, catalyst loading).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted starting materials or hydrolysis derivatives).

- Statistical Validation : Apply ANOVA to compare yield distributions across studies. Discrepancies may arise from trace moisture in solvents or incomplete amine activation, as noted in analogous amidation reactions .

Q. What experimental design strategies optimize reaction conditions for this compound synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use a fractional factorial design to screen variables (e.g., temperature, stoichiometry, solvent polarity).

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., excess mesitylamine improves yield by preventing dimerization).

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR to identify rate-limiting steps. For example, slow amide bond formation in non-polar solvents may require phase-transfer catalysts .

Q. How can environmental degradation pathways of this compound be systematically studied?

- Methodological Answer :

- Photolysis Experiments : Expose the compound to UV light (254 nm) in aqueous solutions, and analyze degradation products via LC-QTOF-MS.

- Microbial Degradation : Use soil microcosms spiked with the compound; monitor metabolite formation (e.g., naphthoic acid derivatives) via GC-MS.

- Toxicity Assessment : Conduct Daphnia magna or Vibrio fischeri bioassays to evaluate ecotoxicity of degradation intermediates. Reference toxicological frameworks for naphthalene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.